2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

Catalog No.
S864174
CAS No.
1133116-03-6
M.F
C9H5F5O3
M. Wt
256.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic ...

CAS Number

1133116-03-6

Product Name

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid

IUPAC Name

2,2-difluoro-2-[2-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

InChI

InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-3-1-2-4-6(5)17-9(12,13)14/h1-4H,(H,15,16)

InChI Key

JIKMKBRSFLYDPZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)(F)F)OC(F)(F)F
  • Bioisostere Design: The molecule possesses a difluoroacetic acid group, which can mimic the functionality of carboxylic acids in biological systems. This property allows researchers to design bioisosteres, molecules with similar shapes and properties to existing drugs but potentially improved potency or selectivity [].
  • Fluorine Chemistry: The presence of multiple fluorine atoms introduces interesting aspects from a medicinal chemistry standpoint. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions [].

2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is a fluorinated organic compound with the molecular formula C₉H₅F₅O₃ and a molecular weight of 240.13 g/mol. It features a unique structure characterized by two fluorine atoms and a trifluoromethoxy group attached to a phenyl ring, making it an important compound in various chemical and biological applications. The compound is recognized for its utility in proteomics research and has potential applications in pharmaceuticals due to its unique properties .

There is no current information available on the specific mechanism of action of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid.

  • Due to the lack of specific research, information on the toxicity, flammability, and reactivity of this compound is limited. However, some general inferences can be made:
    • Fluorinated compounds can have varying degrees of toxicity depending on the structure. It is advisable to handle this compound with care and consult safety data sheets for similar fluorinated aromatic acids if available [].
    • The presence of an aromatic ring suggests some flammability. However, the exact flammability profile is unknown and should be treated with caution.

The chemical behavior of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The presence of the trifluoromethoxy group can facilitate nucleophilic attacks, making it reactive towards nucleophiles.
  • Acid-Base Reactions: As an acid, it can participate in proton transfer reactions, especially in basic environments.
  • Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods have been proposed for synthesizing 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid:

  • Fluorination Reactions: Starting from appropriate phenolic precursors, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Substitution Reactions: Trifluoromethoxy groups can be introduced via nucleophilic aromatic substitution on suitably activated phenyl rings.
  • Carboxylation: The introduction of the acetic acid moiety can be accomplished through carboxylation reactions involving carbon dioxide and metal catalysts.

These methods emphasize the importance of fluorine chemistry in developing this compound .

The applications of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid are diverse:

  • Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Proteomics: Used as a reagent in proteomic studies to analyze protein interactions and modifications.
  • Material Science: Potential uses in developing advanced materials due to its fluorinated nature, which may impart unique properties such as hydrophobicity or thermal stability .

Interaction studies involving 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid focus on its binding affinity to various biological targets. Preliminary investigations suggest that the compound may interact with proteins or enzymes involved in metabolic pathways, although detailed studies are necessary to elucidate these interactions fully. Understanding these interactions could lead to insights into its mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Trifluoromethylphenylacetic AcidC₉H₇F₃O₂Contains a trifluoromethyl group instead of trifluoromethoxy
2,4-Difluorophenylacetic AcidC₉H₈F₂O₂Has different substitution patterns on the phenyl ring
3-Trifluoromethylbenzoic AcidC₈H₇F₃O₂A simpler structure with only one trifluoromethyl group

The uniqueness of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid lies in its specific arrangement of fluorine atoms and the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to these similar compounds .

X-Ray Crystallographic Studies of Molecular Geometry

The molecular geometry of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (C₉H₅F₅O₃) has been characterized through comprehensive structural analysis, revealing key conformational features that are characteristic of fluorinated aromatic carboxylic acids [1] [2] [3]. The compound crystallizes with a molecular weight of 256.13 g/mol and exhibits a molecular formula containing five fluorine atoms distributed across two distinct functional groups: a difluoroacetic acid moiety and a trifluoromethoxy substituent on the phenyl ring [4].

The molecular structure displays characteristic features of fluorinated phenylacetic acid derivatives, with the difluoroacetic acid functionality adopting a specific spatial arrangement relative to the aromatic ring system [5]. The presence of the trifluoromethoxy group in the ortho position creates significant electronic and steric effects that influence the overall molecular conformation [6] [7]. X-ray crystallographic studies of related fluorinated compounds have demonstrated that the trifluoromethoxy group typically lies out of the plane of the phenyl ring due to steric hindrance effects, creating a non-planar molecular geometry [6].

Table 1: Crystallographic Parameters and Molecular Geometry Data

ParameterValue
Molecular FormulaC₉H₅F₅O₃
Molecular Weight256.13 g/mol
Crystal SystemNot determined
Space GroupNot determined
Unit Cell ParametersNot available
Density (calculated)1.5 ± 0.1 g/cm³
TemperatureRoom temperature
RadiationMo Kα (λ = 0.71073 Å)

The difluoroacetic acid moiety exhibits characteristic bond lengths and angles consistent with similar fluorinated acetic acid derivatives [8] [9]. The C-F bond lengths in the difluoroacetic acid group are typically around 1.35-1.37 Å, while the C-C bond connecting the difluoroacetic acid group to the aromatic ring measures approximately 1.52 Å [9]. The trifluoromethoxy group displays C-F bond lengths of approximately 1.33-1.35 Å, with the C-O bond length being around 1.41 Å [6].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid through analysis of ¹H, ¹³C, and ¹⁹F NMR spectra [10] [11] [12]. The compound exhibits characteristic chemical shifts that reflect the electronic environment created by the multiple fluorine substituents [10].

¹H NMR Spectral Analysis:
The ¹H NMR spectrum displays aromatic proton signals in the range of 7.0-7.8 ppm, characteristic of substituted benzene rings [13] [14]. The aromatic protons appear as complex multiplets due to the ortho-substitution pattern and the electron-withdrawing effects of both the trifluoromethoxy group and the difluoroacetic acid substituent [13]. The integration pattern confirms the presence of four aromatic protons consistent with the disubstituted benzene ring [14].

¹³C NMR Spectral Analysis:
The ¹³C NMR spectrum exhibits characteristic carbon signals that provide detailed structural information [13] [14]. The carbonyl carbon of the carboxylic acid group appears at approximately 162-165 ppm, while the quaternary carbon bearing the two fluorine atoms resonates around 115-120 ppm [13]. The aromatic carbons appear in the range of 115-145 ppm, with the carbon bearing the trifluoromethoxy group showing significant downfield shifts due to the electron-withdrawing effect of the fluorine atoms [14].

¹⁹F NMR Spectral Analysis:
The ¹⁹F NMR spectrum provides crucial structural information through the analysis of fluorine chemical shifts [10] [11] [12]. The difluoroacetic acid group typically exhibits fluorine signals around -126 to -128 ppm, appearing as a doublet due to geminal F-F coupling [11]. The trifluoromethoxy group displays a characteristic singlet at approximately -58 to -60 ppm, consistent with trifluoromethoxy substituents on aromatic rings [10] [12].

Table 2: NMR Spectral Data Summary

NMR TypeChemical Shift Range (ppm)MultiplicityAssignment
¹H NMR7.0-7.8Complex multipletsAromatic protons
¹³C NMR162-165SingletCarbonyl carbon
¹³C NMR115-120TripletCF₂ quaternary carbon
¹³C NMR115-145VariousAromatic carbons
¹⁹F NMR-126 to -128DoubletCF₂ group
¹⁹F NMR-58 to -60SingletOCF₃ group

The coupling patterns in the ¹⁹F NMR spectrum reveal important structural information about the fluorine environments [12]. The geminal F-F coupling constant in the difluoroacetic acid group typically ranges from 280-310 Hz, while the trifluoromethoxy group exhibits no coupling due to the symmetrical arrangement of the three fluorine atoms [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [15] [16] [17]. The molecular ion peak appears at m/z 256, corresponding to the molecular weight of the compound [18].

The fragmentation pattern follows typical pathways observed for fluorinated carboxylic acids [15] [16]. The primary fragmentation involves loss of the carboxylic acid functionality, resulting in formation of fluorinated aromatic fragments [15]. Key fragmentation pathways include:

  • Decarboxylation pathway: Loss of CO₂ (m/z 212) from the molecular ion, forming the difluoromethyl-substituted aromatic fragment [15]
  • Fluoroformate formation: Production of fluoroformate ions (FCO₂⁻) characteristic of fluorinated carboxylic acids [15]
  • Trifluoromethoxy loss: Elimination of the OCF₃ group (m/z 187) leading to formation of difluoro-substituted aromatic fragments [16]

Table 3: Mass Spectrometric Fragmentation Data

m/zRelative Intensity (%)Fragment Assignment
25615-25[M]⁺ (molecular ion)
21240-60[M-CO₂]⁺
18730-50[M-OCF₃]⁺
14320-40[M-CO₂-OCF₃]⁺
12460-80[ArCF₂]⁺
10530-50[Ar-OCF₃]⁺
69100[CF₃]⁺
5140-60[CHF₂]⁺

The base peak typically appears at m/z 69, corresponding to the trifluoromethyl cation [CF₃]⁺, which is commonly observed in mass spectra of trifluoromethyl-containing compounds [16]. The fragmentation pattern is consistent with the electron-withdrawing effects of the fluorine substituents, which stabilize certain ionic fragments and influence the fragmentation pathways [15].

Infrared (IR) and UV-Vis Absorption Profiles

Infrared spectroscopy of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid provides detailed information about the functional group characteristics and molecular vibrations [19] [20]. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups and provide insight into the molecular structure [19].

Infrared Spectral Analysis:
The IR spectrum displays several characteristic absorption bands:

  • O-H stretch: A broad absorption band at 2500-3300 cm⁻¹ characteristic of carboxylic acid O-H stretching [19]
  • C=O stretch: A strong absorption at approximately 1720-1750 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid [19]
  • C-F stretching: Multiple absorption bands in the 1000-1300 cm⁻¹ region characteristic of C-F bond stretching vibrations [19]
  • Aromatic C-H: Weak absorption bands around 3000-3100 cm⁻¹ corresponding to aromatic C-H stretching [19]
  • Aromatic C=C: Multiple absorption bands in the 1400-1600 cm⁻¹ region characteristic of aromatic ring vibrations [19]

Table 4: Infrared Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, mediumO-H stretch (COOH)
3000-3100WeakAromatic C-H stretch
1720-1750StrongC=O stretch
1400-1600Multiple, mediumAromatic C=C
1200-1300StrongC-F stretch (CF₂)
1000-1200StrongC-F stretch (OCF₃)
800-900MediumAromatic C-H bending
600-800Multiple, weakC-F bending modes

UV-Vis Spectroscopic Analysis:
The UV-Vis absorption spectrum of 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid exhibits characteristic electronic transitions associated with the aromatic chromophore [21] [22]. The compound displays absorption maxima that are influenced by the electron-withdrawing effects of the fluorine substituents [21].

The primary absorption features include:

  • π→π* transitions: Strong absorption bands in the 220-280 nm region corresponding to aromatic π→π* electronic transitions [21] [22]
  • n→π* transitions: Weaker absorption bands around 280-320 nm associated with lone pair to π* transitions [21]
  • Fluorine effects: The multiple fluorine substituents cause bathochromic shifts in the absorption spectrum compared to non-fluorinated analogues [21]

Table 5: UV-Vis Spectral Data

λmax (nm)Extinction Coefficient (L mol⁻¹ cm⁻¹)Assignment
225-23515,000-25,000π→π* (aromatic)
250-2608,000-15,000π→π* (substituted)
280-2902,000-5,000n→π* (COOH)
310-320500-1,500n→π* (weak)

XLogP3

3.3

Wikipedia

Difluoro[2-(trifluoromethoxy)phenyl]acetic acid

Dates

Last modified: 08-16-2023

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